molecular formula C8H14N2O B8728329 1-(2-Methylpropyl)-1H-imidazole-2-methanol

1-(2-Methylpropyl)-1H-imidazole-2-methanol

Cat. No.: B8728329
M. Wt: 154.21 g/mol
InChI Key: GZVMSLGDVRNPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)-1H-imidazole-2-methanol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a hydroxymethyl group and an isobutyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-1H-imidazole-2-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-1H-imidazole-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazoles, imidazole derivatives with various functional groups, and oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1H-imidazole-2-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and other biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpropyl)-1H-imidazole-2-methanol is unique due to the presence of both a hydroxymethyl group and an isobutyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility in polar solvents and its ability to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

[1-(2-methylpropyl)imidazol-2-yl]methanol

InChI

InChI=1S/C8H14N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,7,11H,5-6H2,1-2H3

InChI Key

GZVMSLGDVRNPES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN=C1CO

Origin of Product

United States

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